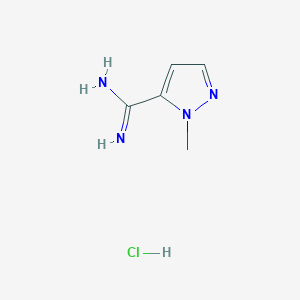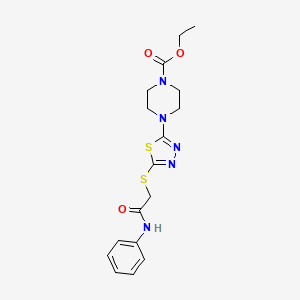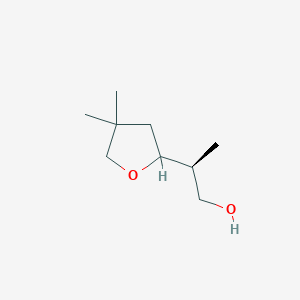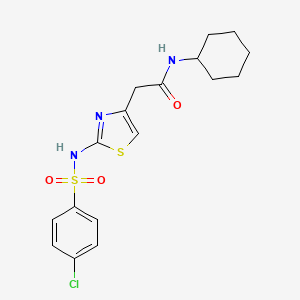
Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.252 . It belongs to the class of furan-3-carboxylates .
Synthesis Analysis
The synthesis of polysubstituted furan-3-carboxylates, which includes Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate, has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction . For instance, Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt .Molecular Structure Analysis
The molecular structure of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a carboxylate group attached to the furan ring .Chemical Reactions Analysis
In the synthesis of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate, various chemical reactions are involved. These include condensation reactions, C-alkylation, and intramolecular conversions . For example, condensation of acetylacetone with ethyl bromopyruvate led to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which in the presence of p-toluenesulfonic acid transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate include a molecular weight of 218.252 and a molecular formula of C13H14O3 .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Methylation and Arylation
Palladium-catalyzed methylation and arylation have been observed in simple carboxylic acids, showcasing the versatility of Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate in facilitating C-H activation and C-C coupling reactions. This process has been applied to both benzoic acids and aliphatic acids, demonstrating the compound's utility in organic synthesis and drug development (Giri et al., 2007).
Ring Expansion and Contraction
Studies on Isopropenyldihydrofuran derivatives, closely related to Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate, have shown fascinating ring expansion and contraction behaviors. These reactions are significant for the synthesis of complex organic molecules, including potential drug candidates (Yamaguchi et al., 1997).
Iron-Catalyzed Ortho-Alkylation
The iron-catalyzed ortho-alkylation of carboxamides using Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate derivatives demonstrates an efficient approach to regioselective alkylation. This method offers a sustainable alternative to traditional alkylation methods, emphasizing the role of iron catalysis in green chemistry (Fruchey et al., 2014).
Photocarboxylation of Benzylic C-H Bonds
The photocarboxylation of benzylic C-H bonds using CO2, facilitated by Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate derivatives, presents a novel method for converting C-H bonds into carboxylic acids. This metal-free approach is pivotal for synthesizing various drugs and highlights the potential of using CO2 as a raw material (Meng et al., 2019).
Synthesis of Antitumor Agents
Research on the synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds, including Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate derivatives, has shown promising antitumor activity. These compounds have been tested against a range of human tumor cell lines, indicating their potential in cancer therapy (Pieters et al., 1999).
Propiedades
IUPAC Name |
benzyl 5-methyl-2,3-dihydrofuran-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-10-12(7-8-15-10)13(14)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWCXXCIKUCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCO1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2769777.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2769780.png)
![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2769781.png)

![N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2769784.png)


![1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2769788.png)

![1-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2769792.png)
![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2769796.png)
![isopropyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2769797.png)
![2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2769800.png)